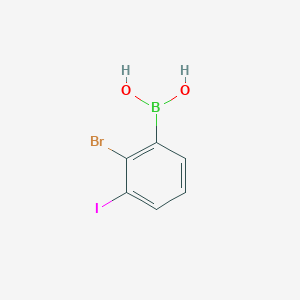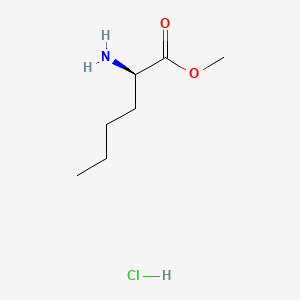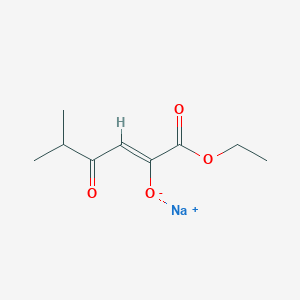![molecular formula C12H10BrN3OS B1466130 5-(5-Bromo-1,3,4-thiadiazol-2-yl)-2-[(1-methylethyl)oxy]benzonitrile CAS No. 1258440-58-2](/img/structure/B1466130.png)
5-(5-Bromo-1,3,4-thiadiazol-2-yl)-2-[(1-methylethyl)oxy]benzonitrile
Descripción general
Descripción
5-(5-Bromo-1,3,4-thiadiazol-2-yl)-2-[(1-methylethyl)oxy]benzonitrile, also known as 5-(5-bromo-1,3,4-thiadiazol-2-yl)-2-benzonitril, is a chemical compound that has been studied for its potential applications in scientific research. It is a thiadiazole derivative, a type of heterocyclic compound that has five atoms in its ring structure. It is used as a reagent in organic synthesis, as an intermediate in pharmaceuticals, and in other applications.
Aplicaciones Científicas De Investigación
Photodynamic Therapy Applications : A study by Pişkin et al. (2020) synthesized and characterized new zinc phthalocyanine compounds substituted with thiadiazole derivatives. These compounds showed potential as Type II photosensitizers in photodynamic therapy for cancer treatment, due to their good fluorescence properties and high singlet oxygen quantum yield.
Antimicrobial Applications : Lamani et al. (2009) synthesized novel methylene bridged benzisoxazolyl imidazo[2,1-b][1,3,4]thiadiazoles, including 5-bromo derivatives. These compounds displayed significant antibacterial and antifungal activity.
Antipsychotic and Anticonvulsant Agents : In a study by Kaur et al. (2012), various substituted benzoxazepine and benzothiazepine compounds, including those with thiadiazole moieties, were synthesized and screened for their antipsychotic and anticonvulsant activities. One compound in particular was identified as the most active in this series.
Photochemical Properties for Photodynamic Therapy : Şahal et al. (2018) researched the synthesis, characterization, and photochemical properties of zinc(II) phthalocyanine complexes substituted with thiadiazole derivatives, aimed at being used as photosensitizers in photodynamic therapy.
Antifungal and Antibacterial Agents : Shukla & Srivastava (2008) synthesized new thiadiazoles evaluated for their antifungal and antibacterial activities against various pathogens, suggesting the potential of these compounds in treating infections.
Molecular Organization Studies in Lipid Bilayers : Kluczyk et al. (2016) studied the molecular organization of thiadiazole derivatives in lipid bilayers, contributing to understanding how these compounds interact with biological membranes.
Propiedades
IUPAC Name |
5-(5-bromo-1,3,4-thiadiazol-2-yl)-2-propan-2-yloxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrN3OS/c1-7(2)17-10-4-3-8(5-9(10)6-14)11-15-16-12(13)18-11/h3-5,7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSJCPCOUVFFKJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C2=NN=C(S2)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5-Bromo-1,3,4-thiadiazol-2-yl)-2-[(1-methylethyl)oxy]benzonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2h,3ah)-dione hydrochloride](/img/structure/B1466052.png)

![(S)-2-(Piperidin-2-yl)ethanol ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate](/img/structure/B1466054.png)






![5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-amine](/img/structure/B1466065.png)
![tert-butyl 6-hydroxy-1,2,4,5-tetrahydro-3H-benzo[d]azepine-3-carboxylate](/img/structure/B1466067.png)

